molecular formula C12H14N2O B7628424 N-(3-cyanophenyl)-3-methylbutanamide

N-(3-cyanophenyl)-3-methylbutanamide

Cat. No.: B7628424
M. Wt: 202.25 g/mol
InChI Key: ZMVPCWLTUUBGAP-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-3-methylbutanamide is an amide derivative featuring a 3-cyanophenyl group attached to a 3-methylbutanamide backbone. The cyano (-CN) group at the meta position of the phenyl ring distinguishes it from analogs with electron-donating (e.g., -OCH₃, -NH₂) or bulky substituents (e.g., cyclohexyl). This electron-withdrawing group likely enhances polarity and influences reactivity in chemical or biological systems .

Properties

IUPAC Name

N-(3-cyanophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVPCWLTUUBGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-methylbutanamide typically involves the reaction of 3-cyanophenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

N-(3-cyanophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and functional attributes of N-(3-cyanophenyl)-3-methylbutanamide with similar compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features References
This compound -CN (meta) C₁₂H₁₄N₂O 202.26 (calc.) Electron-withdrawing cyano group; potential for coordination or bioactivity
N-(4-Methoxyphenyl)-3-methylbutanamide -OCH₃ (para) C₁₂H₁₇NO₂ 207.27 Electron-donating methoxy group; may enhance solubility in polar solvents
N-(3-Aminophenyl)-3-methylbutanamide -NH₂ (meta) C₁₁H₁₆N₂O 192.26 Electron-donating amino group; potential precursor for polymer or drug synthesis
N-Cyclohexyl-3-methylbutanamide Cyclohexyl (N-attached) C₁₁H₂₁NO 183.29 Bulky aliphatic substituent; likely lower polarity and higher lipophilicity

Key Observations :

  • Solubility: Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-3-methylbutanamide) may exhibit better aqueous solubility due to polarity, whereas the cyano group could offer intermediate solubility between amino (polar) and cyclohexyl (nonpolar) derivatives .

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